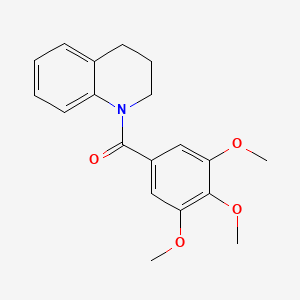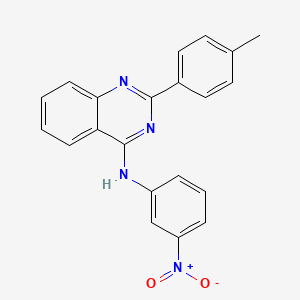![molecular formula C23H19N3O B3475235 1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE](/img/structure/B3475235.png)
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
Descripción general
Descripción
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research
Métodos De Preparación
The synthesis of 1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves several steps. One common method includes the amination and annulation of benzamides and amidines, often mediated by copper catalysts . This synthetic route is efficient for constructing the quinazoline framework. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives with altered biological activities.
Substitution: Substitution reactions, especially involving the amino group, can yield a variety of substituted quinazoline compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are often quinazolinone derivatives with diverse biological activities .
Aplicaciones Científicas De Investigación
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . The compound may interact with tyrosine kinases, which play a crucial role in cell signaling pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can be compared with other quinazoline derivatives such as:
Quinazolin-4(3H)-one: Known for its broad applications, including antimalarial and antitumor activities.
1-(3-(2-methylphenyl)-4-quinazolinone): Exhibits antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-10-12-17(13-11-15)22-25-21-9-4-3-8-20(21)23(26-22)24-19-7-5-6-18(14-19)16(2)27/h3-14H,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGZQHUZURQMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3475156.png)
![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B3475169.png)
![N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide](/img/structure/B3475186.png)
![ethyl 5-acetyl-2-{[(4-biphenylyloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3475193.png)
![2,2-dichloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3475200.png)
![6-bromo-N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B3475221.png)


![4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid](/img/structure/B3475243.png)
![ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-8-METHYLQUINOLINE-3-CARBOXYLATE](/img/structure/B3475250.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B3475255.png)
![ethyl 8-methyl-4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B3475257.png)
![methyl 3-[[benzyl(methyl)amino]methyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylate](/img/structure/B3475261.png)
![3-ethyl 6-methyl 4-[(2-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B3475265.png)
